molecular formula C23H22FN3O4S B12354921 (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone

(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone

Cat. No.: B12354921
M. Wt: 455.5 g/mol
InChI Key: MYKDYHDYWUSVJW-UHFFFAOYSA-N
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Description

The compound (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone is a complex organic molecule that features a combination of fluorine, methyl, methylsulfonyl, imino, pyridinyl, and benzoxazepinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazepine structure, followed by the introduction of the pyridinyl and imino groups. The final steps involve the addition of the fluorine, methyl, and methylsulfonyl groups under controlled conditions to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the imino group can produce amines.

Scientific Research Applications

(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone include:

  • (3-chloro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone
  • (3-bromo-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

IUPAC Name

(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone

InChI

InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12,16,25H,9-10,13H2,1-2H3

InChI Key

MYKDYHDYWUSVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4C=CC(=N)N=C4

Origin of Product

United States

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